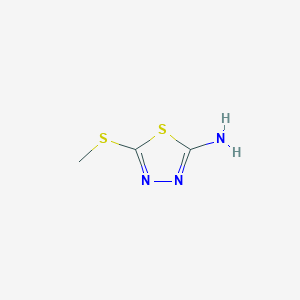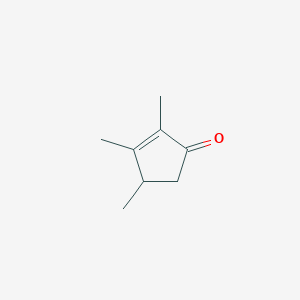
2,3,4-Trimethylcyclopent-2-en-1-on
Übersicht
Beschreibung
2,3,4-Trimethylcyclopent-2-en-1-one, also known as 2,3,4-trimethylcyclopent-2-enone, is a cyclic ketone with a five-membered ring structure. It is a colorless liquid with a pleasant odor and is soluble in most organic solvents. 2,3,4-Trimethylcyclopent-2-en-1-one has a variety of applications in the chemical and pharmaceutical industries, including use as a reagent for synthesis of organic compounds, as a solvent for the extraction of essential oils, and as an intermediate for the synthesis of pharmaceuticals. In addition, it has potential applications in biological research, such as in the study of enzyme mechanisms and drug metabolism.
Wissenschaftliche Forschungsanwendungen
Medizin: Antimykotisches und entzündungshemmendes Mittel
2,3,4-Trimethylcyclopent-2-en-1-on hat potenzielle Anwendungen in der Medizin aufgrund seiner chemischen Struktur, die es ihm ermöglichen könnte, als antimykotisches und entzündungshemmendes Mittel zu wirken. Seine Reaktivität könnte genutzt werden, um neue Verbindungen zu synthetisieren, die auf krankheitserregende Bakterien abzielen oder Entzündungen im Körper reduzieren .
Landwirtschaft: Synthese von Pheromonen
In der Landwirtschaft könnte diese Verbindung bei der Synthese von Pheromonen zur Schädlingsbekämpfung verwendet werden. Durch die Integration in Schädlingsbekämpfungsprogramme könnte es zur Entwicklung umweltfreundlicher Pestizide beitragen, die gezielt auf bestimmte Schädlinge abzielen, ohne nützliche Insekten zu schädigen .
Materialwissenschaft: Polymersynthese
Die Reaktivität der Verbindung mit verschiedenen Chemikalien macht sie zu einem Kandidaten für die Polymersynthese. Sie könnte verwendet werden, um neue Arten von Kunststoffen oder Harzen mit einzigartigen Eigenschaften zu erzeugen, wie z. B. erhöhte Hitzebeständigkeit oder verbesserte Haltbarkeit .
Umweltwissenschaft: Abbau von Schadstoffen
Die Forschung in der Umweltwissenschaft könnte den Einsatz von this compound beim Abbau von Schadstoffen untersuchen. Seine chemische Struktur könnte beim Abbau von giftigen Stoffen in Wasser oder Boden wirksam sein und so Bioreinigungsmaßnahmen unterstützen .
Lebensmittelindustrie: Aromastoff
Die Verbindung könnte aufgrund ihres Potenzials, einzigartige Geschmäcker und Aromen zu verleihen, Anwendungen in der Lebensmittelindustrie als Aromastoff haben. Sie könnte verwendet werden, um das Geschmacksprofil verschiedener Lebensmittelprodukte zu verbessern und so zur Entwicklung neuer kulinarischer Erlebnisse beizutragen .
Energieproduktion: Biokraftstoffkomponente
Im Bereich der Energieproduktion könnte this compound als Komponente in Biokraftstoffen verwendet werden. Seine Struktur könnte modifiziert werden, um die Effizienz der Biokraftstoffverbrennung zu verbessern und so eine erneuerbare Energiequelle zu schaffen, die nachhaltiger ist als herkömmliche fossile Brennstoffe .
Eigenschaften
IUPAC Name |
2,3,4-trimethylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-5-4-8(9)7(3)6(5)2/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQNTXCURBPBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021686 | |
| Record name | 2,3,4-Trimethylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28790-86-5, 86368-24-3 | |
| Record name | 2-Cyclopenten-1-one, 2,3,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028790865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentenone, trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086368243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trimethylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,3,4-trimethylcyclopent-2-en-1-one production in hemicellulose pyrolysis-liquefaction?
A1: This research [] focuses on utilizing hemicellulose, a major component of plant biomass, as a sustainable source for fuel production. The pyrolysis-liquefaction process breaks down hemicellulose into smaller molecules, including various ketones. 2,3,4-Trimethylcyclopent-2-en-1-one is one such ketone identified in the liquid product. Its presence, along with other ketones, is significant because these compounds can potentially be used as high-octane-value fuels or fuel additives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)

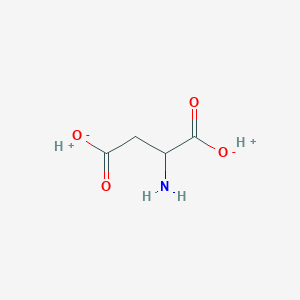
![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)

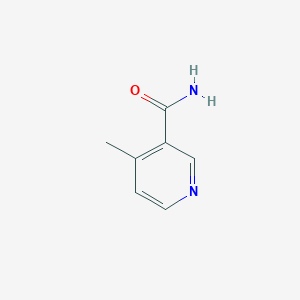


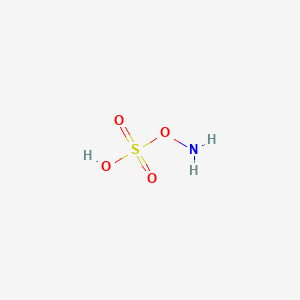


![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)
![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)
